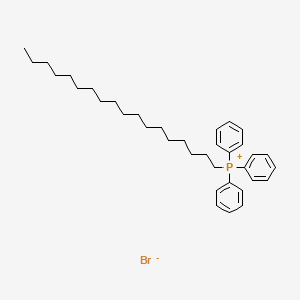

Stearyltriphenylphosphonium Bromide

Beschreibung

Stearyltriphenylphosphonium Bromide (CAS 59514-47-5), also known as Octadecyl(triphenyl)phosphonium bromide, is a quaternary phosphonium salt characterized by a long hydrophobic stearyl (C₁₈H₃₇) chain attached to a triphenylphosphonium cation, with bromide as the counterion . Its molecular formula is C₄₂H₆₄BrP, and it has a molecular weight of 703.85 g/mol. Phosphonium salts like this are widely utilized in organic synthesis, catalysis, and materials science due to their stability and unique ionic properties.

Eigenschaften

IUPAC Name |

octadecyl(triphenyl)phosphanium;bromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H52P.BrH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-26-33-37(34-27-20-17-21-28-34,35-29-22-18-23-30-35)36-31-24-19-25-32-36;/h17-25,27-32H,2-16,26,33H2,1H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNZVCQADHJCNDL-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H52BrP | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

595.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42036-79-3 | |

| Record name | Phosphonium, octadecyltriphenyl-, bromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42036-79-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Stearyltriphenylphosphonium Bromide typically involves the reaction of triphenylphosphine with stearyl bromide. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) under reflux conditions. The product is then purified through recrystallization .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of microwave irradiation has also been explored to optimize reaction times and improve efficiency .

Analyse Chemischer Reaktionen

Types of Reactions: Stearyltriphenylphosphonium Bromide undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the bromide ion.

Oxidation and Reduction Reactions: The compound can be involved in redox reactions, particularly in biological systems where it interacts with mitochondrial components.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include alkyl halides and conditions typically involve organic solvents like THF.

Oxidation: Reagents such as hydrogen peroxide can be used under mild conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an alkyl halide would yield a new phosphonium salt .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of Stearyltriphenylphosphonium Bromide involves its selective accumulation in mitochondria due to the lipophilic nature of the triphenylphosphonium group. This group forms delocalized lipophilic cations that preferentially migrate to the negatively charged mitochondrial membrane. Once inside the mitochondria, the compound can interact with various mitochondrial components, affecting processes such as oxidative phosphorylation and reactive oxygen species (ROS) production .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Below is a comparative analysis of Stearyltriphenylphosphonium Bromide and related phosphonium bromides, focusing on structural features, physicochemical properties, and applications.

Table 1: Comparative Analysis of Phosphonium Bromides

Key Research Findings and Implications

Structural and Functional Insights

- Methyltriphenylphosphonium Bromide’s shorter chain improves solubility in polar solvents, favoring synthetic applications .

- Aromatic vs. Aliphatic Substituents : Tetraphenylphosphonium Bromide’s fully aromatic structure likely enhances thermal stability, making it suitable for high-temperature processes, whereas aliphatic chains (e.g., stearyl, propyl) may improve compatibility with organic matrices .

Toxicity and Handling

- Methyltriphenylphosphonium Bromide exhibits acute toxicity to aquatic organisms, necessitating strict containment to prevent environmental release .

- Tetramethylphosphonium Bromide requires rigorous personal protective equipment (PPE), including face shields and independent respiratory systems, highlighting the need for cautious laboratory handling .

Biologische Aktivität

Stearyltriphenylphosphonium bromide (STPP) is a cationic phosphonium compound that has garnered attention for its biological activity, particularly in the context of drug delivery and cytotoxicity against cancer cells. This article explores the synthesis, mechanisms of action, cytotoxic effects, and potential applications of STPP in biomedical research.

1. Synthesis and Properties

STPP is synthesized through the reaction of stearyl bromide with triphenylphosphine. The resulting compound possesses a hydrophobic stearyl chain and a positively charged triphenylphosphonium group, which enhances its ability to interact with biological membranes.

- Chemical Formula : CHBrP

- Molecular Weight : 634.69 g/mol

The amphiphilic nature of STPP allows it to form micelles and liposomes, which are crucial for drug delivery systems targeting mitochondria due to their high membrane affinity.

STPP's biological activity is primarily attributed to its ability to induce reactive oxygen species (ROS) production and promote mitochondrial dysfunction. The following mechanisms have been identified:

- Mitochondrial Targeting : STPP accumulates in mitochondria, leading to increased ROS levels that can trigger apoptotic pathways in cancer cells .

- Cytotoxicity : The compound has shown significant cytotoxic effects against various cancer cell lines, including prostate adenocarcinoma (DU-145) and breast carcinoma (MCF-7), with IC values indicating potent activity .

3. Cytotoxic Effects

Recent studies highlight the efficacy of STPP in inducing cell death through apoptosis. The cytotoxicity of STPP is compared with other phosphonium compounds and traditional chemotherapeutics:

| Compound | Cell Line | IC (µM) | Mechanism |

|---|---|---|---|

| STPP | DU-145 | 15 | ROS induction |

| STPP | MCF-7 | 10 | Mitochondrial dysfunction |

| TPP | DU-145 | 45 | Less effective |

| Doxorubicin | MCF-7 | 5 | DNA intercalation |

These results indicate that STPP exhibits comparable or superior cytotoxicity relative to conventional chemotherapeutics, particularly through its unique mechanism involving mitochondrial targeting.

4.1 Antitumor Activity

One notable study investigated the antitumor effects of STPP in vivo using murine models. The findings demonstrated a significant reduction in tumor volume when treated with STPP compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues, correlating with elevated ROS levels.

4.2 Delivery Systems

STPP has been incorporated into liposomal formulations to enhance drug delivery efficacy. These formulations showed improved biocompatibility and targeted delivery to cancer cells while minimizing systemic toxicity. Comparative studies indicated that liposomes modified with STPP had enhanced cellular uptake and therapeutic efficacy compared to standard liposomes .

5. Conclusion and Future Directions

This compound exhibits promising biological activity as an anticancer agent through its ability to induce apoptosis via mitochondrial targeting and ROS production. Further research is needed to optimize its formulation in drug delivery systems and assess long-term safety profiles in clinical settings.

Future studies should focus on:

- Mechanistic Studies : Elucidating the precise molecular pathways involved in STPP-induced apoptosis.

- Combination Therapies : Exploring synergistic effects with existing chemotherapeutics.

- Clinical Trials : Evaluating safety and efficacy in human subjects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.